[2-amino-1-(4-tert-butylphenyl)ethyl]diethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-amino-1-(4-tert-butylphenyl)ethyl]diethylamine typically involves the reaction of 4-(tert-butyl)benzaldehyde with diethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is usually heated under reflux to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[2-amino-1-(4-tert-butylphenyl)ethyl]diethylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, especially due to the presence of amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding nitro or hydroxyl derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated amine products.
Scientific Research Applications
Chemistry
In chemistry, [2-amino-1-(4-tert-butylphenyl)ethyl]diethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies. Its ability to interact with biological molecules makes it a valuable tool in understanding biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise in preliminary studies as a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Mechanism of Action
The mechanism by which [2-amino-1-(4-tert-butylphenyl)ethyl]diethylamine exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound’s amine groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-2-tert-butylbenzene
- 2-(1,1-Dimethylethyl)aniline
- 2-tert-Butylphenylamine
Uniqueness
What sets [2-amino-1-(4-tert-butylphenyl)ethyl]diethylamine apart from similar compounds is its dual amine functionality, which provides greater versatility in chemical reactions. This dual functionality allows it to participate in a wider range of reactions and makes it a more valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-N,N-diethylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2/c1-6-18(7-2)15(12-17)13-8-10-14(11-9-13)16(3,4)5/h8-11,15H,6-7,12,17H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZKGWYRNWWOPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(CN)C1=CC=C(C=C1)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.